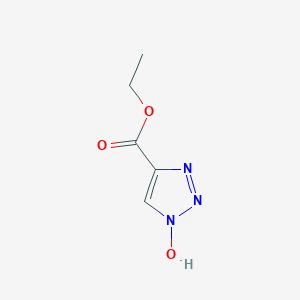

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-hydroxytriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHQRGFVOSDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414861 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137156-41-3 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C₅H₇N₃O₃. It presents as a white crystalline powder and is recognized as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2]

Physicochemical Data

The key physicochemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃O₃ | [3] |

| Molecular Weight | 157.13 g/mol | [3] |

| CAS Number | 137156-41-3 | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 102 - 106 °C | [1] |

| IUPAC Name | ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | [3] |

| InChI | InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | [3] |

| SMILES | CCOC(=O)C1=CN(N=N1)O | [3] |

Spectroscopic Data (Estimated)

¹H-NMR (300 MHz, DMSO-d₆): The expected proton NMR spectrum would likely show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The chemical shift for the C5-H of the triazole ring is also anticipated. The hydroxyl proton signal may be broad and its position dependent on concentration and solvent.

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂CH₃ | ~1.28 | t | ~7.1 |

| -CH₂ CH₃ | ~4.26 | q | ~7.1 |

| C5-H | s | ||

| N-OH | br s |

¹³C-NMR: The carbon spectrum is expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the two carbons of the triazole ring.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the ethyl group, the C=O stretch of the ester, and vibrations associated with the triazole ring.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 1-hydroxy-1,2,3-triazoles can be achieved through the cycloaddition of azides with β-ketoesters.[5] A plausible synthetic route for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is outlined below. This proposed pathway is based on established methods for the synthesis of N-substituted analogs.[4]

Caption: Proposed synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, adapted from the synthesis of its N-substituted analogs.[4]

Materials:

-

Ethyl propiolate

-

Sodium azide

-

Appropriate solvent (e.g., Dimethylformamide - DMF)

-

Acid for workup (e.g., Hydrochloric acid)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve ethyl propiolate in DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully acidify the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Reactivity and Tautomerism

The 1,2,3-triazole ring is a stable aromatic system.[6] The presence of the N-hydroxyl group introduces interesting reactivity. N-hydroxy-1,2,3-triazoles can exist in tautomeric forms. In aqueous solution, the 2H-tautomer of 1,2,3-triazole is generally favored.[7] The hydroxyl group can participate in hydrogen bonding and may be a site for further functionalization. The acidity of 5-hydroxy-1,2,3-triazoles has been noted, suggesting the N-hydroxy proton may also be acidic.[8]

Biological Activity and Potential Applications

Applications in Drug Development and Agrochemicals

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is considered a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The 1,2,3-triazole moiety is a known pharmacophore found in various biologically active compounds, exhibiting a range of activities including antifungal, antibacterial, and anti-inflammatory properties.[1] In agriculture, it has shown potential as a fungicide and a plant growth regulator.[2]

Proposed Mechanism of Antifungal Action

The antifungal activity of many triazole-based compounds is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[9][10] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[11]

Caption: Proposed mechanism of antifungal action for triazole compounds.

This proposed mechanism for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate suggests its potential as a lead compound for the development of novel antifungal agents. Further research is warranted to validate this mechanism and explore its full therapeutic potential.

References

- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | C5H7N3O3 | CID 5270538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS 137156-41-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Identification

| Property | Value |

| CAS Number | 137156-41-3 |

| Chemical Name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate |

| Molecular Formula | C₅H₇N₃O₃[1] |

| Molecular Weight | 157.13 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=CN(N=N1)O |

| InChI Key | FIRHQRGFVOSDDY-UHFFFAOYSA-N |

Spectroscopic Data (Comparative Analysis)

Direct experimental spectroscopic data for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is limited. Therefore, this section presents data from structurally similar compounds to infer expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize ¹H and ¹³C NMR data for related triazole derivatives. These data can be used to predict the approximate chemical shifts for the title compound.

Table 1: Comparative ¹H NMR Data of Related Triazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate | DMSO-d₆ | 1.28 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 3.73 (s, 3H, -NCH₃), 4.26 (q, 2H, J = 7.1 Hz, -CH₂CH₃) |

| Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | CDCl₃ | 1.33 (t, 3H, J = 7.2 Hz, -CH₂CH₃), 4.35 (q, 2H, J = 7.2 Hz, -CH₂CH₃), 5.36 (s, 2H, -NCH₂-), 7.27 - 7.38 (m, 5H, aromatic protons), 8.91 (br s, 1H, -OH) |

| Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | DMSO-d₆ | 1.34 (t, 3H, J = 7.0 Hz, CH₃), 4.43 (q, 2H, J = 6.9 Hz, CH₂), 7.65 (dd, 1H, J = 7.6, 5.2 Hz, HPy-5), 8.09 (d, 1H, J = 8.1 Hz, HPy-4), 8.78 (d, 1H, J = 4.7 Hz, HPy-6), 8.81 (s, 1H, HPy-2), 10.26 (s, 1H, CHO)[2] |

Table 2: Comparative ¹³C NMR Data of Related Triazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | DMSO-d₆ | 14.5 (CH₃), 62.4 (CH₂O), 124.5 (CHPy-5), 133.4 (CPy-3), 134.2 (CHPy-4), 136.0 (CTriazole-5), 141.8 (CTriazole-4), 146.7 (CHPy-2), 151.8 (CHPy-6), 160.1 (O=C-O), 180.7 (O=C-H)[2] |

Infrared (IR) Spectroscopy

Specific IR data for the title compound is not available. However, based on its functional groups, the following characteristic absorption bands can be expected.

Table 3: Predicted Infrared Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500-3200 (broad) |

| C-H (alkane) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | 1750-1735 |

| C=N, N=N (triazole ring) | Stretching | 1650-1550 |

| C-O (ester) | Stretching | 1300-1000 |

Mass Spectrometry (MS)

While a full experimental mass spectrum is not available, the key mass spectrometric parameters can be derived from the molecular formula.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O₃[1] |

| Molecular Weight | 157.13[1] |

| Exact Mass | 157.0487 |

| Predicted [M+H]⁺ | 158.0560 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate are not explicitly published. However, a general synthetic approach can be inferred from procedures for analogous compounds.

General Synthesis of 1,2,3-Triazole-4-carboxylates

The synthesis of 1,2,3-triazole-4-carboxylates often involves a cycloaddition reaction between an azide and an alkyne, a classic example of "click chemistry". For the title compound, a plausible route would involve the reaction of an appropriate azide with ethyl propiolate.

A representative procedure for a similar synthesis is that of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, which involves the reaction of 3-pyridyl azide with ethyl 4,4-diethoxy-3-oxobutanoate in the presence of a base like potassium carbonate in a solvent such as DMSO.[2] The resulting intermediate is then hydrolyzed to yield the final product.

Caption: General synthetic workflow for 1,2,3-triazole-4-carboxylates.

Spectroscopic Analysis Protocol

A general protocol for acquiring the spectroscopic data presented would involve the following:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with chemical shifts referenced to the residual solvent peak.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Signaling Pathways and Logical Relationships

No specific signaling pathways involving Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate have been identified in the reviewed literature. The primary role of this compound appears to be as a synthetic intermediate for the development of more complex molecules with potential biological activities.

The logical relationship in its utility lies in its structure as a versatile building block. The triazole ring provides a stable scaffold, while the hydroxyl and ethyl ester functionalities offer sites for further chemical modification.

Caption: Potential derivatization pathways and applications.

Conclusion

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS 137156-41-3) is a heterocyclic compound with potential as a versatile building block in synthetic and medicinal chemistry. While a complete, experimentally verified spectroscopic dataset is not publicly available, analysis of related structures provides a strong basis for its characterization. The synthetic routes to this class of compounds are well-established, primarily relying on cycloaddition reactions. This technical guide serves as a foundational resource for researchers, providing the necessary comparative data and theoretical frameworks to facilitate further investigation and application of this and related triazole derivatives.

References

An In-Depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 1,2,3-triazole core, this molecule serves as a valuable building block in the synthesis of novel therapeutic agents. Its unique structural feature, the N-hydroxy group, imparts distinct physicochemical and biological properties, making it a subject of ongoing research for applications in various disease areas, including infectious diseases and oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Molecular Structure and Physicochemical Properties

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate possesses a five-membered triazole ring substituted with a hydroxyl group on one of the nitrogen atoms and an ethyl carboxylate group at the 4-position. The presence of the N-hydroxy moiety introduces the possibility of tautomerism, which can influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₃ | [1] |

| Molecular Weight | 157.13 g/mol | [1] |

| CAS Number | 137156-41-3 | [2] |

| Appearance | White to Almost white powder/crystal | [2] |

| Melting Point | 102 - 106 °C | [2] |

| IUPAC Name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | [1] |

| InChI | InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | [1] |

| InChIKey | FIRHQRGFVOSDDY-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CN(N=N1)O | [1] |

Synthesis

A plausible synthetic approach could involve the cycloaddition of ethyl propiolate with a protected hydroxylamine derivative containing an azide functionality, followed by a deprotection step. The choice of protecting group would be crucial to ensure compatibility with the cycloaddition conditions.

Spectroscopic Characterization

Detailed experimental spectroscopic data for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is not extensively reported. However, based on the analysis of related structures, the expected spectral features can be predicted.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the proton on the triazole ring (C5-H), and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which would be dependent on the solvent and concentration. Based on data for the isomeric compound, Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate, the ethyl protons would appear around 1.28 ppm (t) and 4.26 ppm (q).[4]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the two carbons of the triazole ring, and the carbons of the ethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~1.3 (triplet) | ~14 |

| -CH₂- (ethyl) | ~4.3 (quartet) | ~61 |

| C5-H (triazole) | ~8.0-8.5 (singlet) | ~125 |

| C4 (triazole) | - | ~140 |

| C=O (ester) | - | ~160 |

| N-OH | broad, variable | - |

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad |

| C-H stretch (aromatic/aliphatic) | 2900-3100 | Medium |

| C=O stretch (ester) | 1700-1730 | Strong |

| C=N, N=N stretch (triazole ring) | 1400-1600 | Medium-Strong |

| C-O stretch (ester) | 1100-1300 | Strong |

3.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 157 or 158, respectively. Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylate group, and potentially cleavage of the triazole ring.

Potential Biological Activity and Applications

While specific biological studies on Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate are limited, the broader class of 1,2,3-triazoles is well-known for a wide range of pharmacological activities.[3][5][6] These include:

-

Antimicrobial Activity: Many triazole derivatives exhibit potent antifungal and antibacterial properties.[2]

-

Anticancer Activity: The triazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.

-

Anti-inflammatory Activity: Certain triazole-containing compounds have demonstrated anti-inflammatory potential.

-

Antiviral Activity: The triazole nucleus is a key component of some antiviral drugs.

The N-hydroxy functionality in the target molecule can act as a hydrogen bond donor and acceptor, and may also chelate metal ions, which could be crucial for its interaction with biological targets such as enzymes and receptors. This suggests that Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate could serve as a lead compound for the development of new drugs. Its potential as a plant growth regulator has also been noted.[2]

Conclusion

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a molecule with considerable potential for applications in drug discovery and agrochemicals. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, the known properties of related N-hydroxy-triazoles and the broader class of 1,2,3-triazoles suggest that it is a promising scaffold for further investigation. Future research should focus on developing and publishing robust synthetic protocols and comprehensive spectral and biological characterization to fully unlock the potential of this intriguing molecule.

References

physical and chemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a versatile heterocyclic compound with significant potential in various scientific and industrial applications. This document summarizes its characteristics and explores its roles in organic synthesis, medicinal chemistry, and agriculture.

Core Properties and Data

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a white crystalline powder that serves as a valuable intermediate in the synthesis of more complex molecules.[1][2] Its unique structure, featuring a hydroxyl group attached to the triazole ring and a carboxylate ester, makes it a key building block in the development of pharmaceuticals and agrochemicals.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₃ | [1][3] |

| Molecular Weight | 157.13 g/mol | [1][3] |

| CAS Number | 137156-41-3 | [1][3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 102 - 106 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| IUPAC Name | ethyl 1-hydroxytriazole-4-carboxylate | [3] |

| Synonyms | 1-Hydroxy-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester, HOCT | [4] |

| Storage Conditions | 0 - 8 °C | [1] |

Spectral Data

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate could not be definitively identified in the surveyed literature. However, the synthesis of substituted 1,2,3-triazoles is a well-established area of organic chemistry, often involving cycloaddition reactions. The synthesis of various 1,2,3-triazole derivatives has been reported, including N-substituted and 5-substituted analogs.[6][7][8][9] For instance, the synthesis of 5-hydroxy-1,2,3-triazoles can be achieved through the cycloaddition of aryl azides with β-ketoesters.[8]

Below is a generalized workflow representing a plausible synthetic approach to 1,2,3-triazole-4-carboxylates, based on common synthetic strategies for this class of compounds.

Applications and Logical Relationships

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a versatile compound with applications spanning several fields, primarily driven by its chemical structure and reactivity.[1]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of antifungal and antibacterial agents.[1] The 1,2,3-triazole ring is a known bioisostere for the amide bond, making it a valuable scaffold in medicinal chemistry for creating peptidomimetics with improved stability and biological activity.[10][11]

-

Agricultural Chemistry: The compound has demonstrated potential as a potent fungicide for controlling various fungal diseases in crops.[1] It has also been investigated as a plant growth regulator.[1]

-

Organic Synthesis: Its structure, featuring both a hydroxyl group and a carboxylate ester, makes it a valuable building block for creating more complex molecules.[2] It is often employed in "click chemistry" reactions for the synthesis of diverse triazole derivatives.[2]

-

Materials Science: The ability of the triazole ring to form stable complexes with metal ions suggests its utility in catalysis and the development of advanced materials with specific properties like enhanced thermal stability.[1]

The following diagram illustrates the relationship between the core chemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and its diverse applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate [myskinrecipes.com]

- 3. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | C5H7N3O3 | CID 5270538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elearning.unito.it [elearning.unito.it]

- 11. Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate: A Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemistry. Its unique structural features, particularly the N-hydroxytriazole moiety, make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the available literature on ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and its derivatives, with a focus on its synthesis, chemical properties, and applications in drug development. While specific data for the title compound is limited in publicly accessible literature, this review synthesizes information from closely related analogues to provide a representative understanding of its chemical and biological profile. The 1,2,3-triazole core is a well-established pharmacophore known to impart a range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The N-hydroxy substitution further enhances its potential as a bioisostere for carboxylic acids, a strategy often employed in drug design to improve pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The fundamental physicochemical properties of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| CAS Number | 137156-41-3 | [3] |

| Molecular Formula | C₅H₇N₃O₃ | [3] |

| Molecular Weight | 157.13 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 102 - 106 °C | [4] |

| SMILES | CCOC(=O)C1=CN=NN1O | [3] |

| InChI | InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | [3] |

Synthesis and Spectroscopic Data

Representative Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate

A common method for the synthesis of N-substituted hydroxy-1,2,3-triazole-4-carboxylates involves the reaction of an azide with a β-ketoester. For instance, the synthesis of ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate can be achieved through the reaction of methylazide with diethyl malonate in the presence of a base.[5]

Disclaimer: The following is a representative protocol based on the synthesis of a closely related compound and should be adapted and optimized for the synthesis of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Materials:

-

Methylazide

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere.

-

Diethyl malonate is added dropwise to the stirred solution at room temperature.

-

Methylazide is then added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a dilute solution of hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate.

Spectroscopic Data of Isomeric N-Methyl-hydroxy-1,2,3-triazole-4-carboxylates

The following table summarizes the ¹H NMR and mass spectrometry data for two isomeric N-methylated derivatives of hydroxy-1,2,3-triazole-4-carboxylate. This data is valuable for the structural elucidation and characterization of the target compound and its derivatives.

| Compound | ¹H NMR (300 MHz, Solvent) δ (ppm) | MS (CI) m/z |

| Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate | 1.28 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 3.73 (s, 3H, -NCH₃), 4.26 (q, 2H, J = 7.1 Hz, -CH₂CH₃) (DMSO) | 172 (M+1) |

| Ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate | 1.29 (t, 3H, J = 7.1 Hz, -CH₂CH₃), 4.11 (s, 3H, -NCH₃), 4.28 (q, 2H, J = 7.1 Hz, -CH₂CH₃), 11.38 (s, 1H, -OH) (DMSO) | 172 (M+1) |

Data sourced from a supplementary information file on substituted 4-hydroxy-1,2,3-triazoles.[5]

Biological Activities and Applications in Drug Development

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and its derivatives are recognized for their potential applications in both agriculture and pharmaceuticals.[4] The triazole moiety is a key component in numerous clinically used drugs, and the introduction of a 1-hydroxy group can modulate the compound's biological activity and physicochemical properties.

Antimicrobial and Antifungal Activity

The 1,2,3-triazole scaffold is a well-known pharmacophore in many antimicrobial and antifungal agents.[6][7] While specific quantitative data for the title compound is not available, numerous studies have reported the potent activity of its derivatives. The proposed mechanism of action for many triazole-based antifungal agents involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9]

The following table presents a selection of biological activity data for various 1,2,3-triazole derivatives, illustrating the potential of this chemical class.

| Compound/Derivative Class | Activity | Organism(s) | IC₅₀ / MIC | Reference |

| 1,2,3-Triazole-incorporated thymol-1,3,4-oxadiazole derivative | Anticancer | MCF-7, HCT-116, HepG2 | IC₅₀: 1.1 - 2.6 µM | [1] |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Anticancer | AGS cells | IC₅₀: 2.63 µM | [2] |

| 1,2,3-Triazole derivative DAN 49 | Antibacterial | Staphylococcus aureus | MIC & MBC: 128 µg/mL | [10] |

| Chrysin analog with 1,2,3-triazole | Anticancer | PC3 cells | IC₅₀: 10.8 µM | [11] |

| 1,2,3-Triazole-4-carboxamide derivative | PXR antagonist | - | IC₅₀: 1.2 µM (binding) | [12] |

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the creation of N-substituted-hydroxy-1,2,3-triazole-4-carboxylates.

Caption: Generalized synthetic workflow for N-substituted-hydroxy-1,2,3-triazole-4-carboxylates.

Proposed Antifungal Mechanism of Action

The diagram below depicts the proposed mechanism of action for triazole-based antifungal agents, which is relevant to the potential application of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and its derivatives.

Caption: Proposed mechanism of action for triazole antifungals targeting ergosterol biosynthesis.

Conclusion

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate represents a promising scaffold for the development of new therapeutic agents and agrochemicals. While the publicly available data on this specific molecule is somewhat limited, the extensive research on its close analogues highlights the significant potential of the 1-hydroxy-1,2,3-triazole-4-carboxylate core. The information compiled in this technical guide, drawn from the broader literature on related compounds, provides a valuable resource for researchers in the field. Further investigation into the synthesis, characterization, and biological evaluation of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is warranted to fully explore its therapeutic and commercial potential. The synthetic pathways and biological mechanisms outlined herein offer a solid foundation for future research and development efforts in this area.

References

- 1. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | C5H7N3O3 | CID 5270538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,3-Triazole Ring: A Cornerstone of Modern Chemistry and Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of 1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a seemingly simple five-membered heterocycle, has risen to prominence in the fields of organic chemistry, medicinal chemistry, and materials science. Its journey from a chemical curiosity to a central building block in drug development is a testament to the power of fundamental reaction discovery and the quest for synthetic efficiency. This technical guide provides a comprehensive overview of the discovery and history of 1,2,3-triazole derivatives, with a focus on the key synthetic methodologies that have enabled their widespread application. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological pathways are presented to serve as a valuable resource for researchers in the field.

From a Niche Heterocycle to a "Click" Chemistry Superstar: A Historical Perspective

The story of the 1,2,3-triazole is intrinsically linked to the development of 1,3-dipolar cycloaddition chemistry. In the mid-20th century, Rolf Huisgen's systematic investigation of these reactions laid the foundational groundwork for the synthesis of a vast array of five-membered heterocycles.

The Huisgen 1,3-Dipolar Cycloaddition: The Genesis

The seminal work by Rolf Huisgen in the 1960s described the thermal 1,3-dipolar cycloaddition between an azide and an alkyne to yield a 1,2,3-triazole.[1][2] This reaction, while groundbreaking in its scope, had notable limitations. It often required elevated temperatures and prolonged reaction times, and when using unsymmetrical alkynes, it typically produced a mixture of 1,4- and 1,5-disubstituted regioisomers, which were often difficult to separate.[2][3] These drawbacks limited its widespread application in complex molecule synthesis where high selectivity and mild conditions are paramount.

The Dawn of "Click" Chemistry: A Paradigm Shift

The turn of the 21st century witnessed a revolutionary advancement that would forever change the landscape of 1,2,3-triazole synthesis. In 2002, the independent reports by the groups of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) marked the advent of "click chemistry".[1] This reaction, characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][4] The CuAAC reaction is not a true concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates.[5] The robustness and orthogonality of the CuAAC reaction have made it an indispensable tool for bioconjugation, drug discovery, and materials science.[6][7]

Expanding the Toolbox: The Ruthenium-Catalyzed Alternative

Complementing the CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) emerged as a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[1][5] Unlike the copper-catalyzed variant, the RuAAC can also be applied to internal alkynes, leading to fully substituted 1,2,3-triazoles.[5][8] The proposed mechanism for the RuAAC involves the formation of a ruthenium-containing metallacycle through oxidative coupling of the alkyne and azide.[5][8]

The collective development of these synthetic methods has transformed the 1,2,3-triazole from a relatively inaccessible scaffold into a readily available and versatile building block, fueling its exploration in a myriad of applications.

Quantitative Data on 1,2,3-Triazole Synthesis

The following tables summarize typical reaction conditions and yields for the key synthetic methods used to prepare 1,2,3-triazole derivatives.

Table 1: Thermal Huisgen 1,3-Dipolar Cycloaddition

| Azide | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomer Ratio (1,4:1,5) |

| Phenylazide | Phenylacetylene | Toluene | 100 | 18 | 85 | ~1:1 |

| Benzylazide | Ethyl propiolate | Xylene | 120 | 24 | 70 | Mixture |

| 1-Azidohexane | 1-Octyne | Neat | 110 | 48 | 65 | Mixture |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Azide | Alkyne | Copper Source | Reducing Agent | Solvent | Temperature | Time | Yield (%) |

| Benzyl azide | Phenylacetylene | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | Room Temp | 1-4 h | >95 |

| 4-Azidoaniline | 1-Ethynyl-4-fluorobenzene | CuI (10 mol%) | - | DMF | 80°C | 6 h | 92 |

| Azido-PEG | Alkyne-functionalized peptide | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (10 mol%) | PBS Buffer | Room Temp | 2 h | >90 |

Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Azide | Alkyne | Ruthenium Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl azide | Phenylacetylene | CpRuCl(PPh₃)₂ (2 mol%) | Toluene | 80 | 6 | 95 |

| 4-Methoxyphenyl azide | 1-Hexyne | [CpRuCl]₄ (2.5 mol%) | DMF | 110 (Microwave) | 0.33 | 92 |

| Ethyl 2-azidoacetate | Diphenylacetylene | Cp*RuCl(COD) (5 mol%) | 1,2-Dichloroethane | 60 | 12 | 88 |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 1,2,3-triazole derivatives.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common method using the in situ generation of the active copper(I) catalyst from copper(II) sulfate and a reducing agent.[2]

Materials:

-

Organic azide (1.0 mmol)

-

Terminal alkyne (1.0 mmol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

Solvent (e.g., 1:1 mixture of tert-butanol and deionized water, 4 mL)

Procedure:

-

In a suitable reaction vessel, dissolve the organic azide and the terminal alkyne in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water (e.g., 1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water (e.g., 1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles using a ruthenium catalyst.[1][9]

Materials:

-

Organic azide (0.075 mol)

-

Terminal alkyne (0.0789 mol)

-

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.752 mmol, 1 mol%)

-

Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (DCE), 150 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the organic azide.

-

Add the anhydrous and degassed solvent, followed by the terminal alkyne.

-

Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 45 °C).

-

After allowing the mixture to reach thermal equilibrium (approximately 5 minutes), add a solution of the ruthenium catalyst in the reaction solvent via syringe.

-

Stir the reaction mixture at the set temperature and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.

Protocol 3: Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (MAOS-CuAAC)

This protocol outlines an accelerated synthesis of 1,2,3-triazoles using microwave irradiation.[10][11]

Materials:

-

Organic azide (1.0 mmol)

-

Terminal alkyne (1.0 mmol)

-

Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

-

Solvent (e.g., DMF/H₂O (4:1), 5 mL)

-

Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

-

In a 10 mL microwave reactor vial, combine the organic azide, terminal alkyne, and copper(I) iodide.

-

Add the solvent and securely seal the vial with a septum.

-

Place the vial in the microwave reactor.

-

Set the reaction temperature (typically 80-120°C) and time (typically 5-20 minutes). The microwave power will be automatically adjusted to maintain the set temperature.

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Quench the reaction by adding water. The product often precipitates and can be collected by filtration.

-

Wash the solid product with water and dry. If necessary, further purify by recrystallization or column chromatography.

Visualizing the Chemistry and Biology of 1,2,3-Triazoles

The following diagrams, generated using the DOT language, illustrate key workflows and a biological pathway relevant to 1,2,3-triazole derivatives.

Caption: A generalized workflow for the synthesis of 1,2,3-triazole derivatives.

Caption: Mechanism of action of Carboxyamidotriazole in inhibiting calcium signaling.

The Impact of 1,2,3-Triazoles in Drug Discovery and Development

The synthetic accessibility and unique physicochemical properties of the 1,2,3-triazole ring have made it a privileged scaffold in medicinal chemistry.[8][9] It is a bioisostere of the amide bond, but with improved metabolic stability. The triazole ring can participate in hydrogen bonding and dipole-dipole interactions, contributing to its binding affinity for various biological targets.[12] Consequently, 1,2,3-triazole derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[10]

A notable example of a 1,2,3-triazole derivative in clinical development is Carboxyamidotriazole (CAI). CAI is a calcium signal transduction inhibitor that has shown anti-angiogenic and anti-proliferative activities.[3][6] Its mechanism of action involves the inhibition of non-voltage-operated calcium channels, thereby disrupting downstream signaling pathways crucial for tumor growth and metastasis.[3][6]

The ability to readily synthesize diverse libraries of 1,2,3-triazole-containing compounds via click chemistry has significantly accelerated structure-activity relationship (SAR) studies, enabling the rapid optimization of lead compounds.[1]

Conclusion

The journey of 1,2,3-triazole derivatives from their discovery through the Huisgen cycloaddition to their central role in click chemistry is a compelling narrative of chemical innovation. The development of highly efficient and regioselective copper- and ruthenium-catalyzed synthetic methods has unlocked the vast potential of this heterocyclic core. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and biological applications of 1,2,3-triazoles is essential for leveraging this remarkable scaffold in the design of next-generation therapeutics and functional materials. The protocols, data, and visualizations provided in this guide aim to serve as a practical resource to facilitate further advancements in this exciting and dynamic field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Books [thieme-connect.de]

- 3. What is Carboxyamidotriazole used for? [synapse.patsnap.com]

- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Carboxyamidotriazole Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound with significant applications in medicinal chemistry, agrochemicals, and materials science. Its unique structural features make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a peptide coupling reagent and as a scaffold for pharmaceutical and agricultural compounds.

Chemical and Physical Properties

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, also known by its IUPAC name ethyl 1-hydroxytriazole-4-carboxylate, is a white crystalline solid.[1] It is characterized by a five-membered triazole ring substituted with a hydroxyl group at the N1 position and an ethyl carboxylate group at the C4 position.

Table 1: Physicochemical Properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 1-hydroxytriazole-4-carboxylate | [2] |

| Synonyms | 1-Hydroxy-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester, HOCt | |

| CAS Number | 137156-41-3 | [2] |

| Molecular Formula | C₅H₇N₃O₃ | [1] |

| Molecular Weight | 157.13 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 102 - 106 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| pKa | 6.10 ± 0.58 (Predicted) | |

| Storage | 0 - 8 °C | [1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a 1-Aryl-1H-1,2,3-triazole-4-carboxylate Derivative

This protocol for a related compound illustrates the general principles that could be adapted for the synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. The synthesis of the target compound would likely involve the use of a hydroxylamine derivative or a protected hydroxylamine in the cycloaddition step.

Materials:

-

Appropriate aryl azide (e.g., 3-fluorophenyl azide)

-

Ethyl benzoylacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Chloroform

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of the aryl azide (1.0 eq) and ethyl benzoylacetate (1.0 eq) in chloroform, add DBU (1.2 eq).

-

Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired ethyl 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylate.

This is a representative protocol for a related compound and may require optimization for the synthesis of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Applications in Organic Synthesis and Drug Development

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a valuable intermediate in the synthesis of more complex molecules for various applications.[4]

Peptide Coupling Reagent

In peptide synthesis, the formation of the amide bond between two amino acids requires the activation of the carboxylic acid group to prevent side reactions and ensure high yields. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) serves as an additive in carbodiimide-mediated peptide coupling reactions.[5] It functions as a racemization suppressor and a rate enhancer.[5]

The mechanism involves the reaction of the carbodiimide (e.g., DCC or DIC) with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with HOCt to form an active ester. The active ester is more stable than the O-acylisourea and less prone to racemization. Finally, the amino group of the second amino acid attacks the carbonyl carbon of the active ester to form the peptide bond, releasing HOCt.[6]

Pharmaceutical Development

The 1,2,3-triazole scaffold is a prominent feature in many pharmaceuticals due to its metabolic stability and ability to form hydrogen bonds.[3] Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate serves as a precursor for the synthesis of compounds with potential:

-

Antifungal and Antibacterial Activity: Triazole-containing compounds are well-established antifungal agents.[1][7] Derivatives of this molecule are explored for their ability to inhibit the growth of various fungal and bacterial pathogens.[1][8]

-

Anti-inflammatory Properties: The triazole nucleus is present in some anti-inflammatory drugs, and derivatives of this compound are investigated for similar activities.[1]

While specific quantitative data for the biological activity of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is not extensively published, studies on related 1,2,3-triazole derivatives have shown significant antimicrobial effects. For example, certain N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated potent cytotoxic activity against human leukemic T-cells with GI50 values in the nanomolar range.

Agricultural Chemistry

In agriculture, this compound is utilized in the development of:

-

Fungicides: It is described as a potent fungicide for controlling various fungal diseases in crops.[1]

-

Plant Growth Regulators: It has shown potential in promoting healthier crop yields and enhancing resistance to environmental stressors.[1]

The broad-spectrum activity of triazole-based fungicides often involves the inhibition of sterol biosynthesis in fungi, a mechanism that could be relevant for derivatives of this compound.[9]

Conclusion

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a high-value chemical intermediate with a diverse range of applications. Its utility as a peptide coupling additive is well-recognized for minimizing racemization and enhancing reaction rates. Furthermore, its role as a scaffold in the development of new pharmaceuticals and agrochemicals continues to be an active area of research. The versatility of its structure allows for numerous modifications, paving the way for the discovery of novel compounds with enhanced biological activities. Further research into the specific biological activities and mechanisms of action of its derivatives will undoubtedly expand its applications in science and industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | C5H7N3O3 | CID 5270538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate [myskinrecipes.com]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. people.uniurb.it [people.uniurb.it]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. d-nb.info [d-nb.info]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical Investigation of the Molecular Structure of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] A detailed understanding of the structural and electronic characteristics of derivatives like Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is paramount for the rational design of novel therapeutic agents and functional materials.[5]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective approach to elucidate molecular geometry, electronic structure, and reactivity.[5][6][7] This guide outlines the standard computational protocols, data presentation formats, and visualizations necessary for a thorough theoretical analysis of the title compound.

Experimental Protocols: A Detailed Computational Methodology

The theoretical investigation of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate can be effectively carried out using quantum chemical calculations. The following protocol, based on established methods for similar triazole derivatives, is recommended.[6][7][8]

Software: The Gaussian suite of programs (e.g., Gaussian 09 or later versions) is a standard choice for such calculations.[6][8]

Theoretical Level:

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for studying the electronic structure of molecules.[7][9][10]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its proven accuracy in predicting the properties of organic molecules.[6][7][8]

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between computational cost and accuracy for geometry optimization and electronic property calculations.[7]

Computational Steps:

-

Geometry Optimization:

-

The initial molecular structure of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is built using a molecular modeling program.

-

The geometry is then optimized without any symmetry constraints at the B3LYP/6-311++G(d,p) level of theory.[7] This process finds the lowest energy conformation of the molecule.

-

A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Spectroscopic Properties:

-

Infrared (IR) Spectra: The vibrational frequencies and IR intensities are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors.

-

Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method is employed to calculate the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

-

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for evaluating the molecule's chemical reactivity and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule. This is valuable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

-

Mulliken Atomic Charges: The distribution of charge on each atom is calculated to provide insights into the molecule's polarity and reactivity.

-

Data Presentation

The quantitative data obtained from the theoretical calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

| Parameter | Atom(s) | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1-C2 | Value |

| C2-N1 | Value | |

| N1-N2 | Value | |

| N2-N3 | Value | |

| N3-C1 | Value | |

| N1-O1 | Value | |

| C2-C3 | Value | |

| C3=O2 | Value | |

| C3-O3 | Value | |

| O3-C4 | Value | |

| C4-C5 | Value | |

| **Bond Angle (°) ** | C1-C2-N1 | Value |

| C2-N1-N2 | Value | |

| N1-N2-N3 | Value | |

| N2-N3-C1 | Value | |

| N3-C1-C2 | Value | |

| Dihedral Angle (°) | O1-N1-C2-C1 | Value |

| O2=C3-O3-C4 | Value |

Table 2: Calculated Vibrational Frequencies for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

| ν(O-H) | Value | O-H stretching |

| ν(C=O) | Value | Carbonyl stretching |

| ν(N=N) | Value | N=N stretching in triazole ring |

| ν(C-N) | Value | C-N stretching |

| ν(C-O) | Value | C-O stretching |

Table 3: Calculated 1H and 13C NMR Chemical Shifts (ppm) for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

| Atom | Calculated 1H Chemical Shift | Atom | Calculated 13C Chemical Shift |

| H (on OH) | Value | C1 (triazole) | Value |

| H (on triazole) | Value | C2 (triazole) | Value |

| H (on CH2) | Value | C3 (carbonyl) | Value |

| H (on CH3) | Value | C4 (CH2) | Value |

| C5 (CH3) | Value |

Table 4: Quantum Chemical Descriptors for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

| Parameter | Calculated Value (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

Mandatory Visualization

Caption: Workflow for the theoretical investigation of molecular structure.

Caption: Relationship between computational parameters and predicted properties.

Caption: Numbering scheme for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

References

- 1. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives derived from 4-aminobenzen sulfonic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a versatile building block in pharmaceutical and agricultural research. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Compound Identification and Properties

This section details the key physical and chemical properties of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₃ | PubChem |

| Molecular Weight | 157.13 g/mol | PubChem |

| CAS Number | 137156-41-3 | PubChem |

| Appearance | White to Almost white crystal or powder | TCI Chemicals |

| Melting Point | 105 °C | TCI Chemicals |

| Purity | >98.0% (HPLC) | TCI Chemicals |

| Solubility | No data available | - |

| Boiling Point | No data available | - |

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by TCI Chemicals, Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be observed.

Health Hazard Data

| Hazard | Description | First Aid Measures |

| Inhalation | May cause respiratory tract irritation. | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. |

| Skin Contact | May cause skin irritation. | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention. |

| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | May be harmful if swallowed. | Get medical advice/attention if you feel unwell. Rinse mouth. |

Fire and Explosion Hazard Data

| Hazard | Description | Extinguishing Media |

| Flammability | No data available. | Dry chemical, foam, water spray, carbon dioxide. |

| Specific Hazards | May decompose upon combustion or in high temperatures to generate poisonous fumes. | Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place. |

| Protective Equipment | When extinguishing a fire, be sure to wear personal protective equipment. | - |

Handling and Storage

Proper handling and storage are essential to maintain the integrity and safety of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

-

Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Reaction Scheme:

Caption: A flowchart illustrating the key steps for the safe handling of the compound.

Emergency Response Logic

This diagram provides a logical flow for responding to common laboratory emergencies involving this compound.

Methodological & Application

Application Notes and Protocols: Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a versatile building block in modern organic synthesis. The unique structural features of this compound, including a reactive hydroxyl group, an ester moiety, and a stable triazole core, make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries.

Introduction

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has gained significant attention as a versatile intermediate. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to generate a diverse range of molecular architectures. This compound is particularly valuable in the synthesis of bioactive molecules, including antifungal agents, anti-inflammatory compounds, and antimicrobials.[1] Furthermore, the 1-hydroxy-1,2,3-triazole scaffold is increasingly being explored as a bioisostere for the carboxylic acid group in drug design, offering a strategy to modulate physicochemical properties and improve pharmacokinetic profiles of lead compounds.[2][3]

Key Applications

Agrochemical Synthesis

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate serves as a key building block for the synthesis of potent fungicides. Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][4] The mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which leads to the disruption of the fungal cell membrane and ultimately cell death.[1][4][5] This targeted mechanism provides a high degree of selectivity and efficacy against a broad spectrum of fungal pathogens. The building block can also be utilized in the development of plant growth regulators.[1]

Pharmaceutical Development

In the realm of drug discovery, this triazole derivative is employed in the synthesis of a variety of therapeutic agents. Its structural motif is found in compounds exhibiting anti-inflammatory and antimicrobial properties.[1] A significant application lies in its use as a bioisosteric replacement for carboxylic acids.[2][3] The 4-hydroxy-1,2,3-triazole moiety can mimic the acidic properties of a carboxylic acid while offering advantages such as improved cell permeability and metabolic stability.[3][6] This strategy is particularly useful in optimizing the pharmacokinetic properties of drug candidates.

Experimental Protocols

The following protocols describe key synthetic transformations of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

O-Alkylation

The hydroxyl group of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate can be readily alkylated to introduce a variety of substituents. This reaction is typically carried out in the presence of a base and an alkylating agent.

General Procedure for O-Alkylation:

-

To a solution of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq) such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Examples of O-Alkylated Products

| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| Benzyl bromide | K₂CO₃ | DMF | 12 | 85-95 | 1.35 (t, 3H), 4.38 (q, 2H), 5.58 (s, 2H), 7.30-7.45 (m, 5H), 8.35 (s, 1H) |

| Ethyl iodide | Cs₂CO₃ | Acetonitrile | 8 | 80-90 | 1.35 (t, 3H), 1.45 (t, 3H), 4.38 (q, 2H), 4.55 (q, 2H), 8.30 (s, 1H) |

| Methyl iodide | K₂CO₃ | DMF | 6 | 90-98 | 1.35 (t, 3H), 4.15 (s, 3H), 4.38 (q, 2H), 8.32 (s, 1H) |

O-Acylation

Acylation of the hydroxyl group provides access to a range of ester derivatives, which can be useful for modifying the biological activity and physicochemical properties of the parent compound.

General Procedure for O-Acylation:

-

Dissolve Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base (1.2-1.5 eq), such as triethylamine (Et₃N) or pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Table 2: Examples of O-Acylated Products

| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| Acetyl chloride | Et₃N | DCM | 4 | 90-97 | 1.38 (t, 3H), 2.35 (s, 3H), 4.40 (q, 2H), 8.45 (s, 1H) |

| Benzoyl chloride | Pyridine | THF | 6 | 88-95 | 1.40 (t, 3H), 4.45 (q, 2H), 7.50-7.70 (m, 3H), 8.10-8.20 (m, 2H), 8.60 (s, 1H) |

Conversion to Amides

The ethyl ester functionality can be converted to a carboxamide, a common functional group in many biologically active molecules. This transformation can be achieved through direct amidation with an amine.

General Procedure for Amidation:

-

In a sealed tube, dissolve Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add the desired amine (2.0-5.0 eq).

-

Heat the mixture to a temperature between 80-120 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Table 3: Examples of Amide Products

| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |

| Ammonia (in MeOH) | Methanol | 100 | 24 | 75-85 | 7.50 (br s, 1H), 7.80 (br s, 1H), 8.40 (s, 1H), 11.5 (br s, 1H, OH) |

| Benzylamine | Ethanol | 120 | 18 | 70-80 | 4.60 (d, 2H), 7.20-7.40 (m, 5H), 8.50 (s, 1H), 9.20 (t, 1H, NH), 11.6 (br s, 1H, OH) |

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Compounds derived from Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, particularly those developed as fungicides, often target the ergosterol biosynthesis pathway in fungi. The diagram below outlines this mechanism of action.

Conclusion

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a highly valuable and versatile building block for the synthesis of a wide array of functional molecules. Its utility in constructing complex molecular scaffolds for agrochemical and pharmaceutical applications is well-established. The experimental protocols provided herein offer a starting point for the exploration of its synthetic potential, while the visualized workflow and signaling pathway highlight its importance in the development of targeted therapeutic and crop protection agents.

References

- 1. nbinno.com [nbinno.com]

- 2. iris.unimore.it [iris.unimore.it]